5-Chloropyrazino[2,3-F]quinoxaline
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Overview
Description
5-Chloropyrazino[2,3-F]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazine ring, with a chlorine atom attached to the pyrazine ring.
Preparation Methods
The synthesis of 5-Chloropyrazino[2,3-F]quinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone in the presence of catalysts or reagents. Common methods include:
Catalyst-Assisted Reactions: Using catalysts such as titanium silicate (TS-1), molecular iodine, cerium ammonium nitrate, and others.
Microwave Irradiation: Conducting the reaction in methanol and acetic acid under microwave irradiation.
Green Chemistry Approaches: Employing environmentally friendly methods such as transition-metal-free catalysis.
Industrial production methods often scale up these reactions, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
5-Chloropyrazino[2,3-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: Conversion to quinoxaline N-oxides using oxidizing agents.
Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups
Common reagents used in these reactions include molecular iodine, cerium ammonium nitrate, and hydrogen gas. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloropyrazino[2,3-F]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloropyrazino[2,3-F]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit kinase activity, affecting cell signaling pathways involved in cancer progression . The compound’s ability to bind to specific receptors and enzymes underlies its biological effects.
Comparison with Similar Compounds
5-Chloropyrazino[2,3-F]quinoxaline can be compared with other quinoxaline derivatives such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: An antiviral compound
These compounds share a similar quinoxaline core structure but differ in their functional groups and specific biological activities. The unique chlorine substitution in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
76278-57-4 |
---|---|
Molecular Formula |
C10H5ClN4 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
5-chloropyrazino[2,3-f]quinoxaline |
InChI |
InChI=1S/C10H5ClN4/c11-6-5-7-9(14-2-1-12-7)10-8(6)13-3-4-15-10/h1-5H |
InChI Key |
UUMADVWJQJDUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C3=NC=CN=C32)Cl |
Origin of Product |
United States |
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